molecular formula C9H15NO3 B14897402 3,3,4,5,5-Pentamethylmorpholine-2,6-dione

3,3,4,5,5-Pentamethylmorpholine-2,6-dione

Cat. No.: B14897402
M. Wt: 185.22 g/mol
InChI Key: DEOSHWYUGSZGHS-UHFFFAOYSA-N
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Description

3,3,4,5,5-Pentamethylmorpholine-2,6-dione is a heterocyclic organic compound with a unique structure characterized by a morpholine ring substituted with five methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5,5-Pentamethylmorpholine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,5,5-Pentamethylmorpholine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the morpholine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

3,3,4,5,5-Pentamethylmorpholine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,4,5,5-Pentamethylmorpholine-2,6-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the methyl substitutions.

    Tetramethylmorpholine: A related compound with fewer methyl groups.

    Hexamethylmorpholine: A compound with more extensive methylation.

Uniqueness: 3,3,4,5,5-Pentamethylmorpholine-2,6-dione stands out due to its specific pattern of methyl substitution, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3,3,4,5,5-pentamethylmorpholine-2,6-dione

InChI

InChI=1S/C9H15NO3/c1-8(2)6(11)13-7(12)9(3,4)10(8)5/h1-5H3

InChI Key

DEOSHWYUGSZGHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=O)C(N1C)(C)C)C

Origin of Product

United States

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